molecular formula C7H15Cl2N3 B6172506 3-(1-methyl-1H-imidazol-4-yl)propan-1-amine dihydrochloride CAS No. 33544-95-5

3-(1-methyl-1H-imidazol-4-yl)propan-1-amine dihydrochloride

Cat. No.: B6172506
CAS No.: 33544-95-5
M. Wt: 212.12 g/mol
InChI Key: OXIMTPHSXMZWAR-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-imidazol-4-yl)propan-1-amine dihydrochloride is a chemical compound with the molecular formula C7H13N3·2HCl It is a derivative of imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-imidazol-4-yl)propan-1-amine dihydrochloride typically involves the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine with methylating agents. The reaction is carried out under controlled conditions to ensure the selective methylation at the desired position on the imidazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions, followed by purification steps such as recrystallization or chromatography to obtain the dihydrochloride salt in high purity. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-imidazol-4-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-methyl-1H-imidazol-4-yl)propan-1-amine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-imidazol-4-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to active sites of enzymes, inhibiting their activity. This compound may also interact with cellular pathways, modulating biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Aminopropyl)imidazole
  • 3-(1H-imidazol-1-yl)propan-1-amine
  • N-Methyl-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride

Uniqueness

3-(1-methyl-1H-imidazol-4-yl)propan-1-amine dihydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

33544-95-5

Molecular Formula

C7H15Cl2N3

Molecular Weight

212.12 g/mol

IUPAC Name

3-(1-methylimidazol-4-yl)propan-1-amine;dihydrochloride

InChI

InChI=1S/C7H13N3.2ClH/c1-10-5-7(9-6-10)3-2-4-8;;/h5-6H,2-4,8H2,1H3;2*1H

InChI Key

OXIMTPHSXMZWAR-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)CCCN.Cl.Cl

Purity

95

Origin of Product

United States

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